molecular formula C22H24FN5O4 B2662607 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1775353-92-8

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2662607
CAS RN: 1775353-92-8
M. Wt: 441.463
InChI Key: RGYWZHQQALIHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H24FN5O4 and its molecular weight is 441.463. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on a related compound, a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, was synthesized and its structure was determined using various analytical techniques. This research emphasizes the relevance of such compounds in the development of new materials with potentially unique properties (Li Ying-jun, 2012).

Antimicrobial and Hemolytic Activity

  • A new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and screened for antimicrobial and hemolytic activity. Most compounds were found to be active against selected microbial species, suggesting their potential as antimicrobial agents (A. Rehman et al., 2016).

Antitumor Activity

  • A series of amino acid ester derivatives containing 5-fluorouracil were synthesized, showing inhibitory effects against liver cancer BEL-7402, indicating potential applications in cancer treatment (J. Xiong et al., 2009).

Inhibitors of Blood Platelet Aggregation

  • Compounds synthesized from substituted alpha-methylbenzyl and tricyclic arylalkyl lactamimides were found to inhibit in vitro aggregation of human blood platelets, suggesting potential applications in preventing thrombotic diseases (J. M. Grisar et al., 1976).

Herbicide Metabolism

  • The metabolism of chloroacetamide herbicides and their carcinogenicity in rats were studied, indicating the importance of understanding the metabolic pathways of such compounds for environmental and health assessments (S. Coleman et al., 2000).

properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O4/c1-3-18-25-20(26-32-18)19-16-7-5-4-6-10-27(16)22(31)28(21(19)30)12-17(29)24-14-9-8-13(2)15(23)11-14/h8-9,11H,3-7,10,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYWZHQQALIHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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